molecular formula C15H15ClN2O2 B2899883 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide CAS No. 832739-18-1

3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide

Cat. No.: B2899883
CAS No.: 832739-18-1
M. Wt: 290.75
InChI Key: SZWFWGCQNBTZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide (CAS: 832739-18-1) is a benzohydrazide derivative with the molecular formula C₁₅H₁₅ClN₂O₂ and a molecular weight of 290.74 g/mol . Its structure features a benzohydrazide core substituted with a 4-chloro-2-methylphenoxymethyl group. This compound belongs to a broader class of hydrazide–hydrazones, which are known for diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties.

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-13(16)5-6-14(10)20-9-11-3-2-4-12(8-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWFWGCQNBTZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC(=CC=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Reaction Scheme

The general reaction scheme can be summarized as follows:

  • Formation of Acylhydrazide : Ethyl 2 4 chloro 2 methylphenoxy acetate+HydrazineAcylhydrazide\text{Ethyl 2 4 chloro 2 methylphenoxy acetate}+\text{Hydrazine}\rightarrow \text{Acylhydrazide}
  • Condensation to Form Benzohydrazide : Acylhydrazide+AldehydeReflux3 4 Chloro 2 methylphenoxy methyl benzohydrazide\text{Acylhydrazide}+\text{Aldehyde}\xrightarrow{\text{Reflux}}\text{3 4 Chloro 2 methylphenoxy methyl benzohydrazide}

3.1. Oxidation Reactions

3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide can undergo oxidation reactions, which may lead to the formation of corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

3.2. Reduction Reactions

Reduction reactions can also be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into various amines or alcohols.

3.3. Substitution Reactions

The chloro group present in the compound is a site for nucleophilic substitution reactions, allowing for the formation of various substituted derivatives. These reactions can be facilitated by nucleophiles such as amines or alcohols.

3.4. Hydrolysis Reactions

Hydrolysis can occur under acidic or basic conditions, potentially leading to the breakdown of the hydrazone linkage and yielding phenolic and hydrazine products.

Biological Activity and Research Findings

Research has indicated that derivatives of this compound exhibit significant biological activity, particularly as β-glucuronidase inhibitors, which are relevant in pharmacological contexts.

Table: Biological Activity Data

CompoundIC50 (µM)Activity Description
Compound 19.20 ± 0.32Fivefold better than standard D-saccharic acid
Compound 2InactiveMethoxy group at para position
Compound 59.47 ± 0.16Excellent activity with ortho nitro group

This data suggests that specific substitutions on the benzene ring significantly influence biological activity, highlighting the importance of structural modifications in drug design .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that hydrazone derivatives, including 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the chloro and phenoxy groups in the structure enhances its interaction with microbial targets.

Anticancer Properties
Compounds containing hydrazone moieties have been studied for their anticancer activities. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .

Analytical Chemistry

Analytical Applications
The compound has been utilized as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric determinations. For instance, it can be employed in the detection of heavy metals in environmental samples, providing a reliable method for monitoring pollution levels .

Chromatographic Techniques
this compound has also been applied in chromatographic methods, particularly high-performance liquid chromatography (HPLC). Its unique chemical properties allow for effective separation and quantification of compounds in complex mixtures .

Biochemical Applications

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Research on similar hydrazone derivatives indicates their ability to inhibit enzymes such as β-glucuronidase, which plays a role in various metabolic processes. This inhibition can be crucial in drug development aimed at treating diseases linked to enzyme dysregulation .

Buffering Agent
In biochemistry, this compound serves as a non-ionic organic buffering agent. It is utilized in cell culture applications where maintaining a stable pH is essential for cell viability and function .

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against bacterial strains
AnticancerInduced apoptosis in specific cancer cell lines
Analytical ChemistryEffective in spectrophotometric assays for metal detection
Enzyme InhibitionInhibited β-glucuronidase activity significantly

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition results in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The position and nature of substituents on the benzohydrazide scaffold significantly influence biological activity:

  • Electron-donating vs. electron-withdrawing groups: Methoxy (OMe) groups (electron-donating) on the benzohydrazide moiety, as in compounds 9h-j (IC₅₀: 9.6–16.4 µM against cholinesterases), enhance enzyme inhibition compared to electron-withdrawing groups like chloro . In contrast, 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide features a chloro substituent (electron-withdrawing), which may alter binding affinity or metabolic stability compared to methoxy analogs.
  • Halogenated derivatives :
    • Fluorinated benzohydrazides (e.g., B2-B5 ) exhibit increased lipophilicity and cytotoxicity (IC₅₀: 0.0316 µM in lung cancer cells) due to fluorine’s electronegativity and small atomic radius .
    • Bromo- and chlorinated Schiff base derivatives (e.g., compounds 1 and 2 in –14) demonstrate potent antibacterial activity, suggesting halogenation enhances membrane permeability or target interactions .

Heterocyclic Modifications

  • Benzimidazole hybrids : Compounds like 5a (4-(6-chloro-1H-benzimidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) show exceptional cytotoxicity (IC₅₀: 0.0316 µM), outperforming cisplatin, likely due to dual targeting via benzimidazole and hydrazide motifs .
  • Schiff base derivatives : Hydrazones (e.g., 2o , 2p ) with trifluoromethyl groups exhibit balanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (IC₅₀: 19.1–881.1 µM), highlighting the role of the imine bond (C=N) in enzyme interaction .

Enzyme Inhibition

Compound Target Enzyme IC₅₀ (µM) Key Substituents Reference
9i (3-OMe derivative) Cholinesterases 9.6 3-methoxybenzohydrazide
2l (CF₃ derivative) AChE/BuChE 46.8 4-(trifluoromethyl)benzohydrazide
3-[(4-Methoxyphenoxy)methyl]benzohydrazide NF-κB pathway N/A 4-methoxyphenoxy

Anticancer Activity

Compound Cancer Cell Line IC₅₀ (µM) Structural Features Reference
5a (Benzimidazole hybrid) Human lung adenocarcinoma 0.0316 Chlorobenzylidene-benzimidazole
B2 (Fluorinated derivative) General cytotoxicity 0.06 2-fluoro, propyl hydrazide

Key Insight : While the target compound lacks a benzimidazole or fluorinated aryl group, its chloro substituent may still confer moderate cytotoxicity through DNA intercalation or apoptosis induction.

Physicochemical and Structural Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) LogP (Predicted) Key Features
This compound 290.74 ~3.2 Chloro, methylphenoxy
5a (Benzimidazole derivative) ~400 ~4.5 Dichlorobenzylidene, benzimidazole
B2 (Fluoro derivative) 355.16 ~2.8 Fluoro, phthalazinone

Key Insight : Higher molecular weight and lipophilicity in benzimidazole hybrids correlate with enhanced membrane permeability and target engagement.

Substituent Position Effects

  • Ortho vs. para substitution : Methoxy groups at the 3-position (e.g., 9i) yield stronger cholinesterase inhibition than 2- or 4-position analogs .
  • Chloro placement : In Schiff base derivatives (–14), chloro at the 4-position (vs. nitro or bromo) improves antibacterial activity, suggesting steric and electronic optimization .

Biological Activity

3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide is a compound that falls within the class of hydrazides and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Antimicrobial Activity

Hydrazides, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains. For instance, a related hydrazide compound displayed an MIC (Minimum Inhibitory Concentration) of 3.91 µg/mL against Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Related Compound3.91Staphylococcus aureus

Anticancer Activity

Research has indicated that hydrazides can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of hydrazides have shown IC50 values in the low micromolar range against leukemia and solid tumor cell lines. In vitro studies using MTT assays revealed that certain derivatives had significant antiproliferative activity .

Compound NameCell Line TestedIC50 (µM)
This compoundHepG2 (Liver Cancer)TBD
Related CompoundMDA-MB-435 (Melanoma)2.09

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding β-glucuronidase inhibition. Related compounds demonstrated promising IC50 values ranging from 9.20 to 30.7 µM, indicating a strong inhibitory effect compared to standard inhibitors .

Compound IDIC50 (µM)Type of Inhibition
19.20 ± 0.32β-glucuronidase
59.47 ± 0.16β-glucuronidase
Standard48.4 ± 1.25D-saccharic acid

Case Studies

  • Anticancer Efficacy : A study evaluated various hydrazide derivatives against multiple cancer cell lines, revealing that modifications in the molecular structure significantly influenced their cytotoxicity profiles. The most potent derivative exhibited an IC50 value significantly lower than established anticancer drugs .
  • Antimicrobial Testing : Another research effort focused on the antibacterial properties of hydrazides, where several compounds were tested against common pathogens. The results indicated that structural variations led to enhanced antimicrobial activity, establishing a correlation between structure and function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.